molecular formula C8H14O4S2 B8114245 Propanoic acid, 2,2'-dithiobis(2-methyl-

Propanoic acid, 2,2'-dithiobis(2-methyl-

Cat. No.: B8114245
M. Wt: 238.3 g/mol
InChI Key: VZKRQCCMGBRZHG-UHFFFAOYSA-N
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Description

Propanoic acid, 2,2'-dithiobis(2-methyl-), is a disulfide-linked derivative of 2-methylpropanoic acid. Its structure consists of two 2-methylpropanoic acid moieties connected by a dithiobis (–S–S–) bridge at the 2-positions. This compound is structurally significant due to the sulfur-sulfur bond, which imparts unique redox and biochemical properties. The disulfide bond may also confer reactivity in dynamic covalent chemistry or antioxidant systems.

Properties

IUPAC Name

2-(2-carboxypropan-2-yldisulfanyl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4S2/c1-7(2,5(9)10)13-14-8(3,4)6(11)12/h1-4H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKRQCCMGBRZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)SSC(C)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (K)
Propanoic acid, 2,2'-dithiobis(2-methyl-) N/A C₈H₁₄O₄S₂ ~222.3 (estimated) –COOH, –S–S– N/A
Propanoic acid, 3,3'-dithiobis- 1119-62-6 C₆H₁₀O₄S₂ 210.27 –COOH, –S–S– N/A
Propanoic acid, 2,2-dichloro- 75-99-0 C₃H₄Cl₂O₂ 158.97 –COOH, –Cl 364.20–372.00
Propanoic acid, 2-hydroxy-2-methyl- 594-61-6 C₄H₈O₃ 104.10 –COOH, –OH 357.20

Research Findings and Key Differences

  • Disulfide vs. Thioether Bridges : The –S–S– bond in 2,2'-dithiobis derivatives offers redox activity, whereas thioether (–S–) analogs (e.g., CAS 4131-74-2) are more thermally stable but less reactive .
  • Positional Effects : 3,3'-linked disulfides (e.g., CAS 1119-62-6) exhibit greater flexibility than 2,2'-isomers, influencing polymer chain dynamics .
  • Esterification Impact : Ester derivatives (e.g., dihexadecyl esters) show enhanced lipid solubility, making them suitable for cosmetic formulations, while carboxylic acid forms are more reactive in aqueous environments .

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